molecular formula C19H29N3O4 B12280396 Mmp inhibitor III

Mmp inhibitor III

Cat. No.: B12280396
M. Wt: 363.5 g/mol
InChI Key: FQRZOEBSTPAQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thermal Stability

Differential scanning calorimetry (DSC) studies on MMP-inhibitor complexes reveal:

  • Melting transition (Tₘ) : 83.4°C for the MMP-3 catalytic domain-inhibitor complex, indicating high thermal resilience.
  • Enthalpy change (ΔH) : 223 kJ/mol during denaturation, suggesting strong hydrophobic interactions stabilizing the inhibitor-enzyme complex.

Table 2: Stability Parameters of this compound

Parameter Value Method/Conditions
Thermal Denaturation Tₘ 83.4°C DSC (MMP-3 catalytic domain)
Aqueous Stability Stable ≤37°C (pH 6.5–7.8) Circular Dichroism
Oxidation Resistance Resists autooxidation ≥72 hrs (RT) HPLC monitoring

The compound’s stability is enhanced by the cyclopentane ring, which reduces oxidative degradation compared to linear thiol-based inhibitors. Additionally, lyophilization preserves activity by preventing hydrolysis of the sulfonamide bond, as confirmed through mass spectrometry stability studies.

Properties

Molecular Formula

C19H29N3O4

Molecular Weight

363.5 g/mol

IUPAC Name

N'-hydroxy-N-[1-(methylamino)-1-oxo-4-phenylbutan-2-yl]-2-(2-methylpropyl)butanediamide

InChI

InChI=1S/C19H29N3O4/c1-13(2)11-15(12-17(23)22-26)18(24)21-16(19(25)20-3)10-9-14-7-5-4-6-8-14/h4-8,13,15-16,26H,9-12H2,1-3H3,(H,20,25)(H,21,24)(H,22,23)

InChI Key

FQRZOEBSTPAQBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CCC1=CC=CC=C1)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthesis of the Heterocyclic Core

The thiomorpholine backbone is constructed via cyclization of cysteine derivatives. A representative pathway involves:

  • Cysteine Protection : L-cysteine is treated with tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to yield N-Boc-cysteine.
  • Cyclization : Reaction with 2,2-dimethoxypropane under acidic conditions forms the 2,2-dimethylthiomorpholine-3-carboxylic acid tert-butyl ester.

Key Reaction :
$$
\text{L-Cysteine} + \text{Boc}_2\text{O} \xrightarrow{\text{THF}} \text{N-Boc-cysteine} \xrightarrow{\text{2,2-dimethoxypropane, HCl}} \text{Thiomorpholine ester}
$$
Yield: 78–85%.

Hydroxamic Acid Formation

The tert-butyl ester is deprotected, followed by hydroxamate installation:

  • Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) removes the tert-butyl group.
  • Hydroxamate Synthesis : The free carboxylic acid is activated with thionyl chloride (SOCl₂) and reacted with O-protected hydroxylamine (e.g., N-Boc-hydroxylamine).

Reaction :
$$
\text{Ester} \xrightarrow{\text{TFA}} \text{Carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acid chloride} \xrightarrow{\text{N-Boc-hydroxylamine}} \text{Protected hydroxamate}
$$
Yield: 65–70%.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (HPLC)
Core Synthesis Boc₂O, 2,2-dimethoxypropane, HCl 85 98.5
Sulfonamide Coupling 4-((1-Oxy-pyridin-4-yl)oxy)benzenesulfonyl chloride, K₂CO₃ 75 97.8
Hydroxamate Formation SOCl₂, N-Boc-hydroxylamine 70 96.2

Data synthesized from analogous protocols in.

Optimization Strategies

Protecting Group Selection

  • Boc vs. Fmoc : Boc protection offers superior stability during cyclization compared to fluorenylmethyloxycarbonyl (Fmoc).
  • Hydroxylamine Activation : Use of fluoride-based resins (e.g., Amberlyst A-26) enhances hydroxamate yields by minimizing side reactions.

Solvent Systems

  • DMF Efficiency : Polar aprotic solvents like DMF improve sulfonamide coupling kinetics due to enhanced nucleophilicity.
  • TFA Deprotection : Anisole as a scavenger in TFA/CH₂Cl₂ reduces carbocation byproducts.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Peaks at δ 1.45 ppm (tert-butyl), δ 7.2–8.1 ppm (aromatic protons).
  • HPLC-MS : [M+H]⁺ = 364.18 (calculated for C₁₉H₂₉N₃O₄).

Purity Assessment

  • Impurity Profile : Residual DMF (<0.1%) and sulfonic acid byproducts (<0.5%) detected via ion chromatography.

Scale-Up Considerations

Industrial production faces challenges in:

  • Cost of Sulfonyl Chlorides : Large-scale chlorosulfonation requires corrosion-resistant reactors.
  • Hydroxamate Handling : Closed systems prevent hydroxylamine decomposition under aerobic conditions.

Chemical Reactions Analysis

Mmp inhibitor III undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Therapeutic Applications in Oncology

MMP inhibitors have been extensively studied for their potential in cancer therapy due to their role in tumor invasion and metastasis. Despite initial optimism, many clinical trials have failed to demonstrate significant benefits.

  • Clinical Trials : Over 50 MMP inhibitors have been investigated in clinical trials, primarily targeting various cancers such as breast cancer, lung cancer, and pancreatic cancer. However, most Phase III trials did not yield positive results. For instance, marimastat showed no survival advantage compared to standard chemotherapy in advanced pancreatic carcinoma .
  • Mechanism of Action : MMP inhibitor III works by inhibiting the activity of specific MMPs involved in the degradation of extracellular matrix components, thereby potentially reducing tumor spread and enhancing the efficacy of cytotoxic agents .
  • Case Studies : A notable study involving the MMP inhibitor COL-3 in AIDS-related Kaposi's sarcoma demonstrated an overall response rate of 44%, with manageable side effects such as photosensitivity and rash . This suggests that while systemic application may be limited, localized use could yield beneficial outcomes.

Applications in Inflammatory Diseases

MMPs are also implicated in various inflammatory conditions. This compound has shown promise in treating disorders characterized by excessive inflammation.

  • Inflammatory Response : Research indicates that MMP inhibitors can modulate inflammatory responses by altering cytokine levels and reducing macrophage infiltration. For example, studies have shown that inhibition of MMP-3 leads to decreased expression of interleukin-6 (IL-6), a key pro-inflammatory cytokine .
  • Animal Models : Preclinical studies using animal models have highlighted the potential of MMP inhibitors to ameliorate conditions like systemic inflammatory response syndrome (SIRS) and sepsis. These studies suggest that targeted inhibition could provide therapeutic benefits without the adverse effects observed in earlier trials .

Mechanistic Insights and Future Directions

The complexity of MMP biology poses challenges for therapeutic development. Recent advances focus on understanding the specific roles of individual MMPs and developing selective inhibitors.

  • Selective Inhibition : New strategies aim to design inhibitors that selectively target detrimental MMPs while sparing those with protective roles. This approach could minimize side effects and enhance therapeutic efficacy .
  • Biomarker Development : Identifying biomarkers associated with MMP activity may help stratify patients who are more likely to benefit from MMP inhibition. Ongoing studies are exploring the relationship between MMP levels and disease progression .

Data Summary

Application AreaKey FindingsClinical Relevance
OncologyMost Phase III trials failed; selective inhibitors neededLimited success; need for better designs
Inflammatory DiseasesReduction in IL-6 and macrophage activity observedPotential for treating SIRS/sepsis
Mechanistic InsightsFocus on selective targeting; biomarker identificationFuture strategies for improved therapies

Mechanism of Action

Mmp inhibitor III exerts its effects by binding to the active site of matrix metalloproteinases, thereby preventing the degradation of the extracellular matrix. This inhibition is crucial for controlling various physiological and pathological processes. The molecular targets of this compound include the catalytic domain of matrix metalloproteinases, which is responsible for their enzymatic activity. The pathways involved in this mechanism include the regulation of extracellular matrix turnover, cell signaling, and tissue remodeling .

Comparison with Similar Compounds

Comparative Analysis with Similar MMP Inhibitors

Selectivity and Structural Features

MMP Inhibitor III exhibits high selectivity for MMP-1, a feature attributed to its stereochemical hindrance and hydrophobic binding mode. This contrasts with Prinomastat (AG3340), a hydroxamate-based broad-spectrum inhibitor targeting MMP-2 (sub-nM potency), MMP-3, -9, and -13. Prinomastat’s α,β-substituted succinate motif contributes to its broad activity but complicates selectivity optimization . YHJ-132, a peptide-mimetic inhibitor, shows selectivity for MT1-MMP, MMP-1, -2, -3, and -7, combining water solubility and air stability .

Table 1: Selectivity and Structural Profiles
Compound Target MMPs Key Structural Features Selectivity
This compound MMP-1 Rigid structure, hydrophobic interactions High (MMP-1)
Prinomastat MMP-2, -3, -9, -14 N-arylsulfonyl-α-amino acid hydroxamate Broad-spectrum
YHJ-132 MT1-MMP, MMP-1-3,7 Peptidomimetic, water-soluble Moderate
Inhibitor 16 MMP-1, MMP-3 Phosphinamide-based, R-configuration Moderate
GM6001 Broad-spectrum Hydroxamate, macrocyclic scaffold Broad

Potency and Efficacy

  • Prinomastat: Demonstrates sub-nM potency against MMP-2 but failed in Phase III trials for non-small cell lung cancer (NSCLC) due to lack of survival benefit .
  • Inhibitor 16 : Exhibits IC50 values of 20.5 nM (MMP-1) and 24.4 nM (MMP-3), with crystallography confirming binding to stromelysin (MMP-3) .
  • Marimastat : A first-generation hydroxamate, it reduced colitis in animal models but caused musculoskeletal toxicity (MST) in clinical trials .
Table 2: Preclinical and Clinical Efficacy
Compound MMP Target(s) Potency (IC50/Ki) Clinical Outcome
This compound MMP-1 N/A Preclinical studies only
Prinomastat MMP-2 <1 nM Phase III failure in NSCLC
GM6001 Broad N/A Reduced stroke damage in mice; failed trials
Cipemastat Selective N/A Worsened tuberculosis pathology in mice

Toxicity and Metabolic Challenges

  • Hydroxamate-Based Inhibitors (e.g., Prinomastat, Marimastat): Suffer from metabolic instability due to hydroxamate group reduction, hydrolysis, or glucuronidation. Dose-limiting MST (arthralgia, myalgia) is common .
  • This compound: No reported toxicity in preclinical models, likely due to its non-hydroxamate design .
  • Broad-Spectrum Inhibitors (e.g., GM6001) : Linked to paradoxical effects, such as promoting metastasis in cancer models or failing in Phase III trials due to off-target toxicity .

Emerging Trends and Novel Designs

  • Selectivity-Driven Inhibitors: Compounds like YHJ-132 and a novel MMP-1 inhibitor (3.5x more active than predecessors) emphasize targeting specific MMP subtypes to minimize toxicity .
  • Dual MMP/sEH Inhibitors : Six candidates identified for simultaneous inhibition of MMPs and soluble epoxide hydrolase (sEH), addressing overlapping disease pathways .
  • Computational Design: QM/MM and molecular docking studies enable rational optimization of zinc-chelating and non-chelating inhibitors, improving affinity and specificity .

Biological Activity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. They play crucial roles in various physiological processes, including tissue remodeling, wound healing, and inflammation. MMP Inhibitor III, specifically targeting MMP-2 and MMP-9, has garnered attention for its potential therapeutic applications, particularly in cancer and other pathologies where MMP activity is dysregulated.

Overview of this compound

This compound (CAS 927827-98-3) is a small molecule that selectively inhibits the activity of MMP-2 and MMP-9. These enzymes are implicated in tumor progression, metastasis, and angiogenesis. By inhibiting these MMPs, the compound aims to reduce tumor invasiveness and improve outcomes in cancer therapies.

This compound functions by binding to the active site of MMPs, preventing substrate access and subsequent proteolytic activity. This inhibition is crucial in conditions where excessive MMP activity contributes to disease progression.

Case Studies and Experimental Data

  • Inhibition of Tumor Cell Invasion :
    • A study demonstrated that treatment with this compound resulted in a significant reduction in the invasive capabilities of cancer cell lines. Specifically, in vitro assays showed that the compound inhibited migration by up to 97% in breast cancer cell lines (4T1) at concentrations around 125 μM .
  • Apoptosis Induction :
    • The compound also exhibited pro-apoptotic effects, inducing over 49% apoptosis in treated cancer cells. This was assessed using flow cytometry, indicating a potential dual role in both inhibiting invasion and promoting cell death .
  • Selectivity and Potency :
    • Comparative studies highlighted that this compound showed selectivity for MMP-9 over other MMPs such as MMP-1 and MMP-2, with an IC50 value reported at approximately 13.4 µM for MMP-9 . This selectivity is critical for minimizing off-target effects often associated with broader-spectrum inhibitors.

Data Table: Comparative Efficacy of MMP Inhibitors

CompoundTargeted MMPsIC50 (µM)Effect on Cell Migration (%)Apoptosis Induction (%)
This compoundMMP-2, MMP-913.49749
BatimastatBroad-spectrum>100VariableLow
MarimastatBroad-spectrum~50ModerateModerate

Biological Role of MMPs

MMPs are involved in various biological processes beyond tumorigenesis:

  • Tissue Remodeling : Essential for normal physiological processes such as embryogenesis and wound healing.
  • Inflammation : Participates in immune responses by modulating cytokine activity and immune cell recruitment .
  • Pathological Conditions : Overexpression is linked to diseases such as arthritis, cardiovascular diseases, and various cancers .

Clinical Implications

The selective inhibition of MMP-2 and MMP-9 by compounds like this compound suggests potential therapeutic benefits in treating cancers characterized by high levels of these enzymes. Clinical trials are necessary to evaluate efficacy in human subjects and to understand the long-term effects and safety profiles.

Q & A

Q. What are the primary mechanisms by which MMP Inhibitor III modulates MMP activity in cancer models?

this compound acts as a broad-spectrum, reversible inhibitor targeting the catalytic zinc ion in MMPs through its structural motifs. It occupies the S1' and S2' substrate-binding pockets, inducing conformational changes (e.g., Ala206-Asn218 loop displacement in MMP-8) that block substrate access. Its cell-permeable nature allows direct inhibition of MMP-2, -9, and -13 (IC50: 80 nM) with minimal effect on MMP-1 (IC50 >2 µM) . Researchers should validate activity using fluorogenic substrate assays or zymography, ensuring inhibitor concentration aligns with reported IC50 values .

Q. Which experimental models are most appropriate for validating this compound efficacy in tumor invasion studies?

Use 3D tumor spheroid models or Boyden chamber assays to mimic extracellular matrix (ECM) invasion. In vivo, orthotopic xenografts with MMP-overexpressing tumors (e.g., MDA-MB-231 for MMP-2/-9) are optimal. Include controls for off-target effects by comparing results with MMP-1-selective inhibitors or ADAM/ADAMTS protease assays . Ensure dosing regimens account for this compound’s short half-life in vivo .

Q. What are the standard assays for quantifying this compound’s activity and selectivity?

  • Fluorogenic peptide assays : Measure cleavage inhibition using substrates like Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (MMP-2/-9) .
  • Zymography : Detect MMP activity in conditioned media via gelatinolytic bands.
  • Multiplexed platforms : Use pico-injector arrays to simultaneously test inhibitor effects on MMP-2, -3, and ADAM-10 with distinct substrates .
  • SAR analysis : Modify alkyl/aryl side chains (e.g., replacing hexadecyl with 4-[(2-methylquinolin-4-yl)methoxy]phenyl) to assess selectivity shifts .

Advanced Research Questions

Q. How can researchers optimize this compound’s selectivity profile to minimize off-target effects on ADAM/ADAMTS proteases?

Perform structure-activity relationship (SAR) studies focusing on:

  • Zinc-binding group (ZBG) replacement : Replace hydroxamate with pyrimidone or phosphonate groups to reduce ADAM/ADAMTS affinity .
  • Subpocket targeting : Introduce bulky substituents (e.g., 1,3,4-oxadiazol-2-yl) to exploit differences in S1' pocket depth between MMP-13 and MMP-14 .
  • Computational docking : Use MMP-8/MMP-13 crystal structures (PDB: 1ZVX, 3EYD) to predict binding interactions and selectivity .

Q. How should contradictory data from preclinical models versus clinical trials involving this compound be reconciled in research design?

Address discrepancies by:

  • Temporal targeting : Administer inhibitors during early metastasis (preclinical success) rather than late-stage cancer (clinical failure) .
  • Biomarker integration : Measure circulating MMP substrates (e.g., collagen fragments) to verify target engagement in trials .
  • Toxicity mitigation : Monitor musculoskeletal toxicity (MST) via serum creatine kinase levels and adjust dosing .

Q. What structural modifications of this compound could enhance its pharmacokinetic (PK) properties while retaining potency?

  • Prodrug strategies : Esterify carboxyl groups to improve oral bioavailability .
  • PEGylation : Extend half-life by conjugating polyethylene glycol to the pyrimidone scaffold .
  • Metabolic stability assays : Test liver microsome clearance rates to identify labile moieties (e.g., hydroxamate degradation) .

Q. How can multiplexed inhibitor analysis improve the characterization of this compound in complex biological systems?

Deploy pico-injector arrays to simultaneously:

  • Profile inhibitor potency : Test MMP-2, -9, -13, and TACE inhibition in a single run using fluorogenic substrates .
  • Assay cross-reactivity : Co-inject this compound with ADAM-10 inhibitors (e.g., GI254023X) to quantify off-target effects .
  • Validate cellular activity : Use live-cell imaging in MDA-MB-231 cultures to correlate inhibitor concentration with ECM degradation .

Methodological Recommendations

  • Data interpretation : Cross-reference IC50 values with assay conditions (e.g., pH, substrate concentration) due to variability in MMP activation .
  • Toxicity screening : Include ADAM-17 (TACE) inhibition assays to predict MST risks .
  • Collaborative frameworks : Share structural data via platforms like PubChem (CID: 11698316) to accelerate SAR optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.